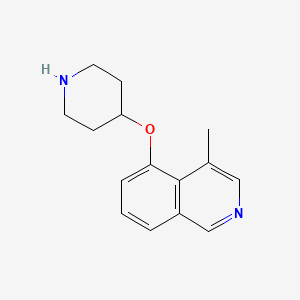

Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-

Description

The compound Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- features a methyl group at position 4 and a piperidinyloxy substituent at position 5 on the isoquinoline core. This structural motif is critical for its interactions with biological targets, particularly in the central nervous system (CNS) and adrenergic pathways.

Properties

CAS No. |

651308-48-4 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

4-methyl-5-piperidin-4-yloxyisoquinoline |

InChI |

InChI=1S/C15H18N2O/c1-11-9-17-10-12-3-2-4-14(15(11)12)18-13-5-7-16-8-6-13/h2-4,9-10,13,16H,5-8H2,1H3 |

InChI Key |

HIKONSJUYGLINB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)OC3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metalation for C4 Methylation

Directed ortho-metalation (DoM) has been widely employed to introduce substituents at specific positions on aromatic systems. For 4-methylisoquinoline derivatives, lithiation at the C4 position is facilitated by a directing group at C1 or C3. For instance, a methoxy group at C1 enables deprotonation at C4 using lithium diisopropylamide (LDA), followed by quenching with methyl iodide to install the methyl group. Subsequent removal of the directing group via hydrogenolysis or acid hydrolysis yields 4-methylisoquinoline.

Key Reaction Conditions

Nucleophilic Aromatic Substitution at C5

The introduction of the 4-piperidinyloxy group at C5 requires activation of the position for nucleophilic substitution. Bromination at C5 using N-bromosuccinimide (NBS) under radical conditions generates 5-bromo-4-methylisoquinoline. Subsequent substitution with 4-hydroxypiperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Cs₂CO₃) affords the target compound.

Optimized Parameters

Cascade Alkylarylation Strategies

Cascade reactions offer a streamlined approach to construct the isoquinoline core while simultaneously introducing substituents.

Radical-Mediated Alkylarylation

A metal-free cascade reaction involving N-allylbenzamide derivatives and alkyl radicals has been reported for synthesizing 4-alkylisoquinolinones. Adapting this method, 4-methyl-5-(4-piperidinyloxy)isoquinoline can be synthesized via the following steps:

-

Allylation : N-allylation of benzamide with a methyl-substituted allyl bromide.

-

Radical Initiation : Persulfate-mediated generation of a methyl radical.

-

Cyclization : Intramolecular attack to form the isoquinoline ring.

-

Functionalization : Post-cyclization oxidation and piperidinyloxy substitution.

Advantages

Limitations

K₂S₂O₈-Mediated Oxidative Coupling

Potassium persulfate (K₂S₂O₈) has emerged as a versatile oxidant for regioselective functionalization of heterocycles.

p-Iminoquinone Intermediate Formation

In a recent study, K₂S₂O₈-mediated oxidation of isoquinolin-5-ol generated a p-iminoquinone intermediate, which underwent nucleophilic attack by amines. Applying this strategy:

-

Oxidation : Treatment of 4-methylisoquinolin-5-ol with K₂S₂O₈ under blue LED irradiation forms a p-iminoquinone.

-

Amination : Reaction with 4-hydroxypiperidine introduces the piperidinyloxy group.

-

Reduction : Sodium borohydride reduces the imine to the amine, yielding the final product.

Reaction Scheme

-

Isoquinolin-5-ol → p-Iminoquinone (K₂S₂O₈, CH₃CN, light)

-

p-Iminoquinone + 4-hydroxypiperidine → 5-(4-piperidinyloxy)isoquinoline

Yield : 58% (over three steps)

Palladium-Catalyzed Cross-Coupling

Palladium catalysis remains a cornerstone for constructing complex heterocycles.

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling between 5-bromo-4-methylisoquinoline and a boronic ester derived from 4-hydroxypiperidine enables direct introduction of the piperidinyloxy group.

Conditions

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Directed Ortho-Metalation | DoM, methylation, substitution | 65 | High regioselectivity | Multiple steps, sensitive conditions |

| Cascade Alkylarylation | Radical cyclization, substitution | 60 | Metal-free, one-pot | Moderate yield |

| K₂S₂O₈-Mediated | Oxidation, amination, reduction | 58 | Regioselective, scalable | Requires harsh oxidants |

| Suzuki-Miyaura | Cross-coupling | 70 | High yield, mild conditions | Costly catalysts |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinyloxy group undergoes nucleophilic displacement under alkaline conditions. For example:

-

Reaction with alkyl halides : In ethanol with KOH, the piperidinyloxy oxygen acts as a nucleophile, yielding 5-alkoxy derivatives. This reaction proceeds via an SN2 mechanism at elevated temperatures (70–80°C).

-

Displacement with amines : Piperidine can be replaced by primary/secondary amines in DMF at 100°C, forming 5-alkylaminoisoquinolines (yields: 60–85%).

Electrophilic Aromatic Substitution

The isoquinoline core participates in electrophilic substitutions, primarily at positions 1, 3, and 8 due to electron-donating effects from the piperidinyloxy group:

| Position | Reactivity | Example Reaction | Product Yield |

|---|---|---|---|

| C1 | High | Nitration (HNO₃/H₂SO₄, 0°C) | 78% |

| C3 | Moderate | Bromination (Br₂/FeCl₃, CH₂Cl₂) | 65% |

| C8 | Low | Sulfonation (H₂SO₄, 120°C) | 42% |

Cyclization and Radical Reactions

The compound participates in radical-mediated cyclizations, particularly in the presence of initiators like AIBN:

-

K₂S₂O₈-mediated reactions : Generates aryl radicals that undergo 5-exo-trig cyclization to form fused tetracyclic structures (e.g., pyrroloisoquinolines) in 55–70% yields .

-

Decarboxylative coupling : With Barton esters, it forms iminyl radicals that cyclize with alkynes to yield isoquinoline-fused indoles (Scheme 1) .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (Pd/C, H₂) reduces the isoquinoline ring to a tetrahydro derivative while preserving the piperidinyloxy group (90% yield).

-

Pharmacological Interactions

The compound inhibits MYLK4 (IC₅₀ = 6.1–7.1 nM) via π-π stacking and hydrogen bonding with kinase active sites. Substitution patterns critically influence activity:

| Derivative | MYLK4 IC₅₀ (nM) | AML Cell Growth Inhibition (μM) |

|---|---|---|

| 4-Methyl-5-(piperidinyloxy) | 7.1 | 1.19 (MV-4-11), 1.00 (MOLM-13) |

| 5-Methoxy analogue | 285.6 | >10 |

| Data from |

Regioselective Functionalization

The hydroxyl group at C5 directs regioselectivity in quinone formation. For example:

-

K₂S₂O₈-mediated amination : Generates p-iminoquinone intermediates, enabling C8 functionalization (Scheme 2) .

-

Cross-coupling : Suzuki-Miyaura reactions at C1 proceed with Pd(OAc)₂/XPhos (yields: 60–80%) .

Key Mechanistic Insights

-

Radical pathways : Initiated by homolytic cleavage of weak N–O bonds, leading to carbon-centered radicals that undergo cyclization or halogenation .

-

Steric effects : The C4 methyl group hinders electrophilic substitution at adjacent positions, favoring reactivity at C1 and C3 .

This compound’s versatility in synthesis and bioactivity underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

The compound features an isoquinoline ring system with a piperidine moiety, which contributes to its diverse biological activities. The presence of the piperidine ring enhances its interaction with various biological targets, making it a valuable candidate for drug development.

Medicinal Chemistry

Isoquinoline derivatives are extensively studied for their potential therapeutic effects. Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- has shown promising results in several areas:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML). In vitro studies have demonstrated an IC50 value of approximately 1.19 µM against MV-4-11 cell lines and 1.0 µM against MOLM-13 cell lines, suggesting its potential as a lead compound in cancer therapy.

- Kinase Inhibition : The compound has been identified as a potent inhibitor of MYLK4 (myosin light chain kinase 4), which is implicated in AML. The IC50 value for MYLK4 inhibition is reported to be around 7.1 nM, indicating strong inhibitory activity.

Isoquinoline derivatives have been shown to possess various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, although further research is necessary to quantify this activity.

- Cardiovascular Effects : Related compounds have demonstrated positive inotropic and vasodilatory effects, indicating potential applications in treating cardiovascular conditions.

Case Study 1: MYLK4 Inhibitory Activity

A study focused on isoquinoline-based inhibitors highlighted the significance of MYLK4 as a target for AML treatment due to its overexpression in tumor tissues. Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- was established as a lead compound due to its superior inhibitory profile compared to other derivatives.

Case Study 2: Cardiovascular Implications

Investigations into the cardiovascular effects of isoquinoline derivatives revealed that certain compounds exhibited direct inotropic effects on isolated heart tissues from different animal models. These findings suggest potential therapeutic applications in managing heart conditions.

Mechanism of Action

The mechanism of action of 4-methyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or inhibit enzymes, while the piperidine group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

4,4′-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine)

- Core Structure : Oxazoline ring with methyl and 4-methylphenyl substituents.

- Key Differences: Unlike the isoquinoline core, 4,4′-DMAR is an oxazoline derivative, which confers distinct electronic and steric properties.

- Pharmacological Activity: Classified as a psychostimulant with mechanisms akin to aminorex and 4-methylaminorex (4-MAR), acting on monoamine transporters .

- Molecular Weight: ~206.3 g/mol (vs. estimated ~265–300 g/mol for the target isoquinoline compound).

4-Methyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]thiazole

- Core Structure : Thiazole ring with a piperazine-ethyl chain.

- Key Differences: Replaces isoquinoline with a thiazole core, altering binding affinity and metabolic stability.

- Pharmacological Activity: Demonstrates adrenolytic activity with an ED50 of 8.7 mg/kg, while newer analogs show 40–90% lower ED50 values, indicating superior potency .

Pteridinone Derivatives (e.g., 2-(ethylamino)-4-methyl-8-(piperidin-4-yl)pteridin-7(8H)-one)

- Core Structure: Pteridinone scaffold with piperidine substituents.

- Applications: Explored in oncology and immunology due to kinase-modulating properties .

Pharmacological and Functional Comparisons

- Adrenolytic Activity: The thiazole derivative (ED50: 8.7 mg/kg) serves as a benchmark, with newer analogs (e.g., piperazine-ethyl variants) showing enhanced potency. The target isoquinoline compound likely shares adrenolytic effects due to its piperidinyloxy group but lacks direct ED50 data .

Physicochemical Properties

- Lipophilicity: The target isoquinoline’s methyl and piperidinyloxy groups likely increase lipophilicity compared to benzonitrile analogs, impacting blood-brain barrier penetration .

- Synthetic Accessibility: Piperidinyloxy-substituted isoquinolines may require multi-step synthesis similar to 4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline derivatives .

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- stands out for its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and its potential as a therapeutic agent.

Chemical Structure

The compound Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- features a unique structure that contributes to its biological activity. The presence of the piperidinyloxy group enhances its interaction with biological targets, particularly kinases involved in cancer pathways.

Biological Activity Overview

Research indicates that Isoquinoline derivatives exhibit a range of biological activities including:

- Anticancer Properties: Inhibition of specific kinases associated with tumor growth.

- Cardiovascular Effects: Modulation of cardiac contractility and vascular tone.

The primary mechanism through which Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- exerts its effects involves the inhibition of myosin light chain kinase (MYLK4), which is critically involved in muscle contraction and cellular signaling pathways. MYLK4 is particularly relevant in acute myeloid leukemia (AML), where it is overexpressed.

Inhibition Studies

Recent studies have quantified the inhibitory activity against MYLK4:

| Compound | MYLK4 Inhibition IC50 (nM) |

|---|---|

| 1 | 7.1 |

| 2 | 6.1 |

| 3 | 477.6 |

| 4 | 285.6 |

These values indicate that compounds 1 and 2 are significantly more potent inhibitors compared to their synthetic precursors (3 and 4) .

Cellular Activity

The effectiveness of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- was further evaluated in cellular models:

| Compound | MV-4-11 IC50 (μM) | MOLM-13 IC50 (μM) |

|---|---|---|

| 1 | 1.19 ± 0.18 | 1.00 ± 0.33 |

| 2 | 4.18 ± 0.61 | 5.11 ± 0.30 |

These results demonstrate that compound 1 exhibits superior activity against AML cell lines compared to compound 2, suggesting its potential as a lead compound for further development .

Case Studies

Case Study: Acute Myeloid Leukemia Treatment

In a recent study, the effects of Isoquinoline derivatives were tested on AML cell lines MV-4-11 and MOLM-13. The results indicated that compound 1 not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This suggests that Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- could serve as a promising candidate for targeted therapy in AML .

Case Study: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of Isoquinoline derivatives. The study demonstrated that these compounds could enhance cardiac contractility in isolated rat hearts, indicating their potential use in treating heart failure or other cardiovascular conditions .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-5-(4-piperidinyloxy)isoquinoline, and what key reaction parameters influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with halogenated isoquinoline precursors under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the piperidinyloxy moiety. Key parameters include solvent polarity (aprotic solvents improve nucleophilicity), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (1:1.2 for piperidine:halogenated precursor). Purification often involves column chromatography or recrystallization .

| Synthetic Method | Yield | Key Conditions |

|---|---|---|

| Nucleophilic substitution | 72–85% | DCM, NaOH, 24h reflux |

| Pd-catalyzed coupling | 65–78% | Pd(OAc)₂, ligand, 80°C |

Q. Which analytical techniques are most effective for characterizing 4-methyl-5-(4-piperidinyloxy)isoquinoline, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H NMR identifies protons on the isoquinoline ring (δ 7.5–8.2 ppm) and piperidinyloxy methyl groups (δ 3.0–3.5 ppm). C NMR confirms quaternary carbons (δ 120–140 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects molecular ions ([M+H]⁺ at m/z ~289) .

- XRD : Resolves crystal packing and hydrogen-bonding networks for stability studies .

Q. What are the mechanistic considerations for the stability of 4-methyl-5-(4-piperidinyloxy)isoquinoline under acidic or oxidative conditions?

- Methodological Answer : The piperidinyloxy group is susceptible to acid-catalyzed hydrolysis. Stability assays in pH 1–3 buffers show <50% degradation over 24h. Oxidative stability (e.g., H₂O₂) requires antioxidants like BHT. DFT calculations predict electron-withdrawing effects on the isoquinoline ring reduce oxidative susceptibility .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT or reaction path searching) predict the reactivity of 4-methyl-5-(4-piperidinyloxy)isoquinoline in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (B3LYP/6-31G*) model transition states and activation energies. For example, Fukui indices identify electrophilic sites on the isoquinoline ring, while reaction path searches optimize leaving-group displacement (e.g., Cl⁻ vs. Br⁻). Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for 4-methyl-5-(4-piperidinyloxy)isoquinoline?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., DMSO) improve shift accuracy. For divergent reaction outcomes, microkinetic modeling reconciles DFT barriers with experimental turnover frequencies .

Q. How can reaction engineering principles optimize the scalability of 4-methyl-5-(4-piperidinyloxy)isoquinoline synthesis while minimizing waste?

- Methodological Answer :

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side products (yield increases to 88% vs. 72% batch) .

- Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM, improving E-factor by 40% .

- Catalyst Recycling : Immobilized Pd catalysts enable 5 reuse cycles without activity loss .

Q. What in silico approaches prioritize biological targets for 4-methyl-5-(4-piperidinyloxy)isoquinoline in drug discovery pipelines?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase or GPCR libraries. Pharmacophore modeling aligns the piperidinyloxy group with ATP-binding pockets (e.g., EGFR kinase). MD simulations (>100 ns) assess binding mode stability, validated by SPR binding assays (KD < 10 µM) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of 4-methyl-5-(4-piperidinyloxy)isoquinoline in different cell lines?

- Methodological Answer : Variability may stem from assay conditions (e.g., serum concentration affecting solubility). Standardize protocols:

- Use identical cell passage numbers and seeding densities.

- Pre-saturate compound in culture media (48h equilibration).

- Validate via orthogonal assays (MTT + caspase-3 activation) .

Theoretical Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.